2-Bromo-5-methoxy-4-methylphenol
Description
2-Bromo-5-methoxy-4-methylphenol is a brominated phenolic compound characterized by a methoxy group at position 5, a methyl group at position 4, and a bromine atom at position 2 on the aromatic ring. This structural configuration confers unique physicochemical properties, such as moderate acidity (due to the phenolic -OH group) and enhanced stability against oxidation compared to non-brominated analogs. The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor methoxy-methylphenol derivatives, as evidenced by methodologies involving bromination of substituted benzene rings . Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its halogenated aromatic structure enables further functionalization.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATNNNHFZNLAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292282 | |
| Record name | Phenol, 2-bromo-5-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-19-1 | |
| Record name | Phenol, 2-bromo-5-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99768-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-5-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-methylphenol typically involves the bromination of 5-methoxy-4-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform. The reaction conditions are controlled to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the continuous bromination method is employed. This involves the accurate measurement and mixing of bromine and 5-methoxy-4-methylphenol, followed by their addition to a reactor. The reaction mixture is maintained at a low temperature to control the reaction rate and minimize side reactions. The product is then separated and purified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 5-methoxy-4-methylphenol.
Coupling Reactions: The products are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have highlighted the antitumor properties of compounds similar to 2-Bromo-5-methoxy-4-methylphenol. Research indicates that brominated phenolic compounds can act as potent inhibitors of cell proliferation and tubulin polymerization. These compounds interfere with the mitotic machinery of cancer cells, leading to cell cycle arrest and subsequent apoptotic cell death. The binding mode of these compounds to the colchicine site on tubulin has been studied, showcasing their potential as new antiproliferative agents .
Antioxidant Properties:
Compounds derived from bromophenols exhibit significant antioxidant activity. They can scavenge free radicals and mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of these compounds makes them valuable in developing therapeutic agents aimed at combating oxidative damage in biological systems .
Materials Science
Polymer Additives:
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .
Synthesis of Functional Materials:
This compound serves as a precursor for synthesizing various functional materials, including dyes and pigments. Its bromine atom can participate in further chemical reactions, allowing for the modification of its structure to tailor specific properties required in industrial applications .
Environmental Applications
Biodegradation Studies:
Research has been conducted on the biodegradation pathways of brominated phenolic compounds like this compound in aquatic environments. Understanding the degradation mechanisms is crucial for assessing the environmental impact of these compounds and developing strategies for bioremediation .
Analytical Chemistry:
Due to its distinct chemical structure, this compound is often used as a standard in analytical chemistry for the detection and quantification of similar compounds in environmental samples. Its presence can serve as an indicator of contamination by brominated organic pollutants .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Inhibits cell proliferation; induces apoptosis |
| Antioxidant properties | Effective free radical scavenger | |
| Materials Science | Polymer additives | Enhances thermal stability; improves mechanical properties |
| Synthesis of functional materials | Precursor for dyes and pigments | |
| Environmental Studies | Biodegradation studies | Important for assessing environmental impact |
| Analytical chemistry | Used as a standard for detecting pollutants |
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-methylphenol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and methyl groups can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-5-methoxy-4-methylphenol with structurally related brominated methoxy phenols and derivatives, emphasizing substituent effects, reactivity, and applications.
Substituent Position and Steric Effects
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol (): The chloromethyl group at position 5 introduces higher reactivity than the methyl group in the target compound. This substitution facilitates nucleophilic substitution reactions, making it useful in synthetic intermediates for pharmaceuticals. However, the chlorine atom increases molecular polarity, reducing solubility in non-polar solvents compared to this compound .
- 4-Bromo-5-isopropyl-2-methylphenol (): The bulkier isopropyl group at position 5 creates significant steric hindrance, limiting accessibility for electrophilic attack. This contrasts with the smaller methyl group in the target compound, which allows easier functionalization at position 3. The isopropyl derivative may exhibit lower bioavailability in drug formulations due to increased hydrophobicity .
Functional Group Variations
- 2-Bromo-5-hydroxy-4-methoxybenzenemethanol (): The hydroxymethyl (-CH₂OH) group at position 4 enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol. This contrasts with the methyl group in the target compound, which prioritizes lipophilicity. The hydroxymethyl derivative is more suited for applications requiring aqueous compatibility, such as drug delivery systems .
- 2-Bromo-4'-methoxyacetophenone (–5): The acetophenone moiety replaces the phenolic -OH group with a ketone, eliminating acidity (pKa ~20 vs. ~10 for phenols). This renders the compound inert in acid-base reactions but reactive toward Grignard or nucleophilic additions. Such derivatives are valuable in ketone-based coupling reactions but lack the antioxidant properties of phenolic analogs .
Protective Group Strategies
- (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol (): The benzyloxy group at position 2 acts as a protective moiety for the phenolic -OH, preventing unwanted oxidation during synthesis. This contrasts with the unprotected phenol in the target compound, which requires careful handling under inert conditions. The benzyl group also increases molecular weight (C₁₅H₁₅BrO₂) and alters chromatographic behavior .
5-Benzyl-2-bromo-4-methoxybenzaldehyde ():
The aldehyde group at position 4 introduces electrophilic character, enabling condensation reactions (e.g., Schiff base formation). Compared to the methyl group in the target compound, this functionality expands utility in synthesizing heterocycles but reduces stability under basic conditions .
Pharmacological Potential
- 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol (): The oxazolidinone ring at position 4 enhances bioactivity, likely targeting bacterial ribosomes or enzymes. While the target compound lacks this heterocycle, its simpler structure offers advantages in cost-effective synthesis and metabolic stability .
Biological Activity
2-Bromo-5-methoxy-4-methylphenol is an organic compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzene ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity.
- Nucleophilic Substitution : The presence of the bromine atom allows it to undergo nucleophilic substitution reactions, which can be exploited in organic synthesis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria .
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. In a comparative study, it was found to have minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus faecalis ranging from 15.625 to 62.5 μM, indicating its potential as an antibacterial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer. The antioxidant capacity of this compound was assessed using various assays, showing promising results that warrant further investigation into its therapeutic applications .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits anticancer activity. Cell viability assays indicated that the compound could inhibit the growth of cancer cell lines effectively, suggesting its potential role as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methylphenol | Lacks methoxy group; only has bromine and methyl groups | Limited antibacterial activity |
| 2-Methoxy-4-bromo-5-methylphenol | Different positioning of bromine; similar methyl group | Moderate antibacterial activity |
| 3-Bromo-2-methylphenol | Different positioning of bromine; similar methyl group | Lower reactivity |
The presence of both bromine and methoxy groups in this compound allows for versatile chemical transformations and enhances its biological activity compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of various bromophenols, including this compound. Results indicated that it had a significant impact on inhibiting biofilm formation in MRSA strains, highlighting its potential use in treating resistant bacterial infections .
- Antioxidant Assessment : Another study focused on the antioxidant properties of bromophenols demonstrated that this compound exhibited high radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .
- Anticancer Research : In vitro experiments have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. These findings suggest a promising avenue for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-4-methylphenol, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound typically involves bromination of a pre-functionalized phenol derivative. Key parameters include:
- Temperature control : Bromination reactions often require low temperatures (0–5°C) to minimize side reactions like over-bromination .
- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance electrophilic substitution, while methanol may stabilize intermediates .
- Catalysts : Lewis acids like FeBr₃ or AlCl₃ can direct bromination to the desired position on the aromatic ring .
Yield optimization may require iterative adjustment of stoichiometry (e.g., Br₂ vs. NBS) and quenching protocols to isolate the product efficiently.
Q. Which analytical techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (C₈H₉BrO₂, [M+H]⁺ = 217.9784) and isotopic patterns for bromine .
- X-ray crystallography : For crystalline derivatives, SHELXL refinement (e.g., space group Pbca, Z=8) provides bond-length/angle validation .
- HPLC-PDA : Purity analysis (>95%) using C18 columns with methanol/water gradients .
Q. How do the substituents influence the compound’s solubility and stability under standard lab conditions?
- Solubility : The methoxy group enhances solubility in polar solvents (e.g., acetone, DMSO), while the methyl group contributes to moderate lipophilicity .
- Stability : The phenol moiety is prone to oxidation; storage under inert gas (N₂/Ar) at −20°C in amber vials is advised. Acidic conditions may demethylate the methoxy group, requiring pH monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound derivatives?
SHELXL-based refinement (e.g., R < 0.05) is critical for:
- Torsion angles : Validating methoxy/methyl group orientations (e.g., C-O-C angles ~120°) .
- Hydrogen bonding : Identifying intermolecular interactions (e.g., O–H···O networks) that stabilize crystal packing .
- Disorder modeling : Addressing rotational freedom of the methyl group using PART instructions in SHELX .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Electrophilic aromatic substitution (EAS) : The methoxy group directs incoming electrophiles to the para position, while bromine acts as a leaving group in Suzuki-Miyaura couplings .
- Buchwald-Hartwig amination : Pd catalysts (e.g., Pd(OAc)₂/XPhos) facilitate C–N bond formation at the bromine site, with DFT calculations supporting transition-state geometries .
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with enzymes?
- Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs .
- Metabolic stability : LC-MS/MS tracks metabolite formation (e.g., demethylated products) in hepatocyte models .
Q. How should contradictory data on reaction yields or spectroscopic results be addressed?
- Replication : Repeat experiments with controlled humidity/temperature to assess environmental effects .
- Isotopic labeling : Use ²H or ¹³C-labeled precursors to confirm reaction pathways via NMR .
- Collaborative validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw predictions) .
Q. What computational methods are suitable for modeling the electronic effects of substituents in this compound?
Q. What strategies improve regioselectivity in further functionalization of this compound?
Q. How does the compound behave under extreme conditions (e.g., high temperature/pH)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
